molecular formula C21H20FN5O6 B14998381 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide

Cat. No.: B14998381
M. Wt: 457.4 g/mol
InChI Key: REONAWLRUKUCKW-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, as well as a butanamide moiety linked to a fluorophenoxy-nitrophenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Butanamide Moiety: The butanamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Fluorophenoxy-Nitrophenyl Group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is attached to the nitrophenyl ring, followed by coupling with the pyrazole-butanamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and fluorophenoxy groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 3,5-dimethyl-4-nitro-1H-pyrazole
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)butanamide

Uniqueness

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide stands out due to the combination of its nitro and fluorophenoxy groups, which may confer unique electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and applications.

Properties

Molecular Formula

C21H20FN5O6

Molecular Weight

457.4 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]butanamide

InChI

InChI=1S/C21H20FN5O6/c1-13-21(27(31)32)14(2)25(24-13)9-3-4-20(28)23-16-10-17(26(29)30)12-19(11-16)33-18-7-5-15(22)6-8-18/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,28)

InChI Key

REONAWLRUKUCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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